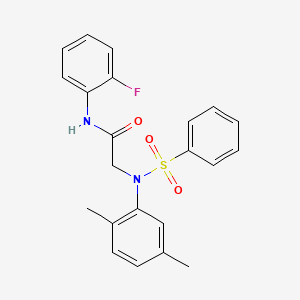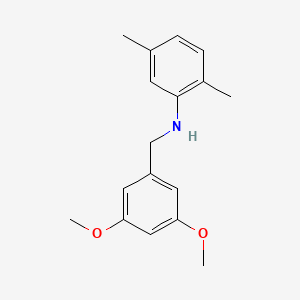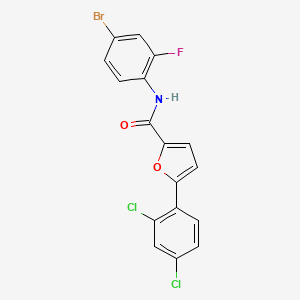![molecular formula C16H18N2O2S B5036354 N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5036354.png)
N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea, also known as MBTU, is a synthetic compound widely used in scientific research. MBTU is a urea derivative that has shown potent biological activity in various studies.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea is not fully understood. However, it has been suggested that N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea exerts its biological activities by inhibiting PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea leads to the modulation of downstream signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has been shown to exhibit potent antitumor activity in various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting PKC activity. N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has also been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the HCV NS5B polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea is a potent and selective inhibitor of PKC, making it an ideal tool to investigate the role of PKC in cellular signaling pathways. It has also been shown to exhibit potent biological activity in various assays, making it a valuable compound for drug discovery. However, N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has some limitations in lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. Additionally, N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea. First, further studies are needed to elucidate the mechanism of action of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea. Second, the potential of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea as a therapeutic agent for cancer and viral infections should be explored further. Third, the development of more potent and selective PKC inhibitors based on the structure of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea may lead to the discovery of new drugs for the treatment of various diseases. Fourth, the use of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea in combination with other drugs may enhance its therapeutic potential. Finally, the development of new assays to study the biological activity of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea may lead to the discovery of new biological functions of this compound.
Conclusion:
In conclusion, N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea is a synthetic compound that has shown potent biological activity in various studies. It is a selective inhibitor of PKC and has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has several advantages and limitations in lab experiments, and there are several future directions for the study of this compound. The study of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea may lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea involves the reaction of 4-methoxybenzyl isocyanate with 3-(methylthio)aniline in the presence of a base. The product is then purified by recrystallization to obtain pure N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea. The chemical structure of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has been extensively used in scientific research to study its biological activities. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has also been used as a tool to investigate the role of protein kinase C (PKC) in cellular signaling pathways.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-14-8-6-12(7-9-14)11-17-16(19)18-13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSYMKFDRPMJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-[3-(methylsulfanyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5036294.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B5036300.png)
![3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5036303.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5036312.png)

![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)
![1-[4-(2-bromophenoxy)butyl]piperidine](/img/structure/B5036328.png)
![3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5036331.png)

![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5036345.png)

![1-methyl-4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5036373.png)
